molecular formula C29H33O16P B1211099 Etopophos

Etopophos

カタログ番号: B1211099
分子量: 668.5 g/mol
InChIキー: LIQODXNTTZAGID-GDAYZDJCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etopophos is a useful research compound. Its molecular formula is C29H33O16P and its molecular weight is 668.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Conversion to Active Form (Etoposide)

Etopophos undergoes rapid enzymatic dephosphorylation in plasma to form the active metabolite etoposide .

  • Reaction :

    Etoposide phosphatephosphatasesEtoposide+Phosphate\text{Etoposide phosphate}\xrightarrow{\text{phosphatases}}\text{Etoposide}+\text{Phosphate}

    This conversion is critical for its antineoplastic activity, as etoposide directly interacts with DNA topoisomerase II .

  • Pharmacodynamic Impact :
    The activated etoposide induces DNA strand breaks via topoisomerase II inhibition or free radical formation, leading to G2-phase cell cycle arrest .

Metabolic Reactions

Etoposide undergoes three primary metabolic pathways:

Pathway Mechanism Enzymes Involved
Lactone Ring Opening Hydrolysis of the lactone ring to form the hydroxy acid derivative.Non-enzymatic (pH-dependent)
O-Demethylation Cleavage of methoxy groups to produce the catechol metabolite.CYP450 3A4
Conjugation Glucuronidation or sulfation of hydroxyl groups for excretion.UGTs, SULTs
  • Excretion Data :

    • Urine : 56% of the dose (45% as unchanged etoposide, ≤8% as metabolites) .

    • Feces : 44% of the dose .

Chemical Degradation Pathways

Etoposide exhibits instability under stress conditions, leading to two major degradation products (DPs):

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., pH 3.8), etoposide undergoes O-dealkylation of the glycoside chain:

EtoposideH+DP1 4 6 13 trioxatetracyclohexadeca 1 9 2 7 15 tetraen 12 one +dimethoxyphenyl group\text{Etoposide}\xrightarrow{\text{H}^+}\text{DP1 4 6 13 trioxatetracyclohexadeca 1 9 2 7 15 tetraen 12 one }+\text{dimethoxyphenyl group}

Thermal Degradation

At elevated temperatures (e.g., 40°C), degradation follows pseudo-first-order kinetics:

Parameter Value
Rate constant (kk)0.023textday10.023\\text{day}^{-1}
Half-life (t1/2t_{1/2})30.1textdays30.1\\text{days}
  • Key Observations :

    • DP1 (C15H14O5C_{15}H_{14}O_5) forms via glycoside chain loss .

    • DP2 (C21H21O8+C_{21}H_{21}O_8^+), identified as 4'-dimethylepipodophyllotoxin, arises from lactone ring breakdown .

Stability Under Reconstitution Conditions

Reconstituted this compound solutions show temperature- and pH-dependent instability:

Condition Effect
Frozen (-20°C) Minimal degradation after thawing .
Thermal Cycling 4 cycles (20–40°C) increase DP1/DP2 concentrations by 15–20% .
Saline/Glucose Faster degradation in glucose solutions due to lower pH (3.8 vs. 5.5) .

Structural Analysis of Degradation Products

High-resolution mass spectrometry (HRMS) and MS/MS fragmentation elucidated DP structures:

Degradation Product Structure Fragmentation Pattern
DP1 4,6,13-trioxatetracyclohexadeca-1(9),2,7,15-tetraen-12-onem/z\589m/z\401,\383,\229m/z\589\rightarrow m/z\401,\383,\229
DP2 4'-dimethylepipodophyllotoxinm/z\435m/z\229m/z\435\rightarrow m/z\229

特性

分子式

C29H33O16P

分子量

668.5 g/mol

IUPAC名

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1

InChIキー

LIQODXNTTZAGID-GDAYZDJCSA-N

異性体SMILES

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

正規SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

ピクトグラム

Flammable; Irritant; Health Hazard

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。